molecular formula C14H23N3O2 B13912220 Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate

Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate

Cat. No.: B13912220
M. Wt: 265.35 g/mol
InChI Key: NEOQTVNUGMIGRE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by alkylation and acylation reactions. One common method involves the use of tert-butyl chloroformate to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the imidazole ring or the piperidine ring.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.

Scientific Research Applications

Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate is not well-documented. compounds with similar structures often act by interacting with specific enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the 2-methyl-1H-imidazole ring, which can impart different chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 4-(2-methylimidazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-11-15-7-10-17(11)12-5-8-16(9-6-12)13(18)19-14(2,3)4/h7,10,12H,5-6,8-9H2,1-4H3

InChI Key

NEOQTVNUGMIGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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